(5-chloro-2-fluoro-4-iodophenyl)methanol
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Overview
Description
(5-chloro-2-fluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-fluoro-4-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. The process includes:
Halogenation: Introduction of chloro, fluoro, and iodo groups onto the phenyl ring.
Methanol Group Addition: Attachment of the methanol group to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols involving halogenation and functional group addition.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-fluoro-4-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the halogen substituents.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
Oxidation: Formation of (5-chloro-2-fluoro-4-iodophenyl)formaldehyde.
Reduction: Formation of (5-chloro-2-fluoro-4-iodophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(5-chloro-2-fluoro-4-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2-fluoro-4-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The methanol group can form hydrogen bonds, further affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-4-fluoro-2-iodophenyl)methanol
- (2-chloro-5-fluorophenyl)(4-iodophenyl)methanone
Uniqueness
(5-chloro-2-fluoro-4-iodophenyl)methanol is unique due to its specific arrangement of halogen substituents and the presence of a methanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2387354-15-4 |
---|---|
Molecular Formula |
C7H5ClFIO |
Molecular Weight |
286.5 |
Purity |
95 |
Origin of Product |
United States |
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